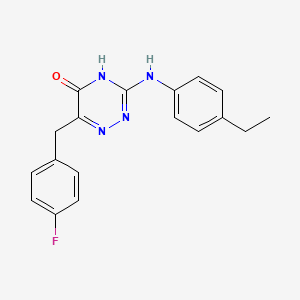
3-((4-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of 3-((4-Ethylphenyl)amino)-6-(4-Fluorobenzyl)-1,2,4-Triazin-5(4H)-one
The compound 3-((4-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a derivative of 1,2,4-triazine, a class of heterocyclic compounds known for their diverse biological activities. The presence of both an ethylphenyl group and a fluorobenzyl moiety within its structure suggests potential for interaction with various biological targets, possibly leading to antimicrobial or antitumor effects.
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives often involves the reaction of intermediates with various reagents to introduce different substituents into the triazine ring. For instance, the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with hydrazonyl halides can furnish triazine derivatives . Similarly, the synthesis of fluorine/phosphorus-substituted triazines involves Wittig's reaction followed by reactions with alkylating or oxidizing agents . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the ethylphenyl and fluorobenzyl groups.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives is characterized by a triazine ring, which can be substituted at various positions. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and optimize the molecular structures of such compounds . The triazine ring can exhibit dihedral angles with attached phenyl rings, influencing the overall molecular conformation and potentially the biological activity .
Chemical Reactions Analysis
1,2,4-Triazine derivatives can undergo various chemical reactions, including displacement, condensation, and cyclocondensation reactions, to yield a wide array of products with different substituents and properties . The reactivity of different positions on the triazine ring can vary, with some positions being more reactive than others . These reactions are crucial for the synthesis of diverse derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the triazine ring. The presence of fluorine atoms can significantly affect these properties due to their electronegativity and ability to form hydrogen bonds . The crystalline structure, including hydrogen bonding and pi-pi stacking interactions, can be analyzed using X-ray crystallography to gain insights into the compound's stability and potential intermolecular interactions .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research indicates that compounds with the 1,2,4-triazin-5(4H)-one core, especially those modified with fluorine-containing groups, have shown promising antibacterial and antimicrobial activities. The synthesis of novel compounds containing the triazinone moiety, with various substitutions, has been explored for potential antibacterial agents. For instance, studies have demonstrated that certain fluorine-containing thiadiazolotriazinones and triazole derivatives possess significant antibacterial properties against various microorganisms at low concentrations, suggesting their potential as effective antibacterial and antimicrobial agents (Holla, Bhat, & Shetty, 2003); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Activities
Derivatives of the 1,2,4-triazin-5(4H)-one structure have also been synthesized and evaluated for their anticancer activities. Compounds with specific modifications have been tested against various cancer cell lines, indicating potential utility in cancer research. Notably, some derivatives have demonstrated efficacy at inhibiting the growth of cancer cells, thereby highlighting their potential as templates for developing new anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antioxidant Agents
Furthermore, novel fluorine-substituted α-amino phosphonic acids containing the triazin-5-one moiety have been synthesized and evaluated for their antioxidant activities. These studies suggest that the incorporation of fluorine and specific structural motifs into the triazinone framework can enhance antioxidant properties, making these compounds candidates for further research into antioxidant agents (Makki, Abdel-Rahman, & Alharbi, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-12-5-9-15(10-6-12)20-18-21-17(24)16(22-23-18)11-13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPMWOANPQPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


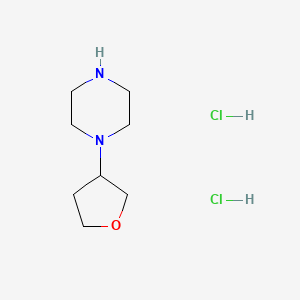
![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)
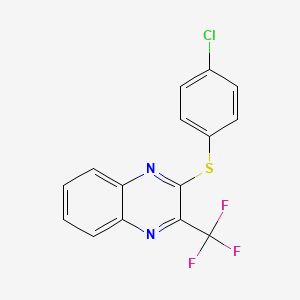
![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)
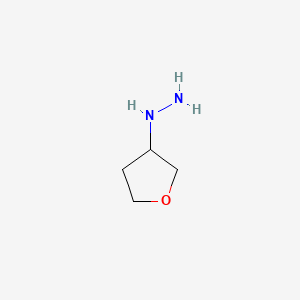

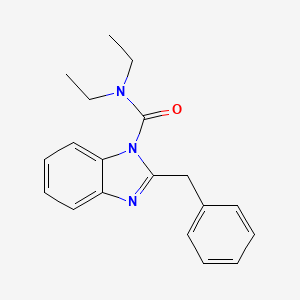
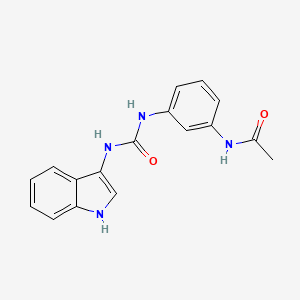
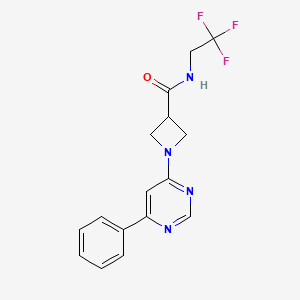
![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)